molecular formula C12H16O2 B14172982 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one CAS No. 920957-35-3

3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one

Cat. No.: B14172982
CAS No.: 920957-35-3
M. Wt: 192.25 g/mol
InChI Key: OSTLLUFYLRTIMG-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a ketone. For example, the reaction between 4-methylphenol and 3-methyl-2-butanone under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methyl-1-(4-methylphenyl)butan-1-one or 3-methyl-1-(4-methylphenyl)butanoic acid.

    Reduction: Formation of 3-hydroxy-3-methyl-1-(4-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: can be compared with similar compounds such as:

    3-Hydroxy-3-methyl-2-butanone: A simpler ketone with similar functional groups but lacking the phenyl ring.

    4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:

    6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: A more complex compound with additional alkyl and alkenyl groups.

The uniqueness of This compound

Properties

CAS No.

920957-35-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one

InChI

InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)11(13)8-12(2,3)14/h4-7,14H,8H2,1-3H3

InChI Key

OSTLLUFYLRTIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)O

Origin of Product

United States

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